molecular formula C14H19NO2 B7877769 Benzyl 3-aminocyclohexane-1-carboxylate

Benzyl 3-aminocyclohexane-1-carboxylate

Cat. No.: B7877769
M. Wt: 233.31 g/mol
InChI Key: RLIAWTOGZWDQPF-UHFFFAOYSA-N
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Description

Benzyl 3-aminocyclohexane-1-carboxylate (CAS 1283161-55-6) is a protected cyclic γ-amino acid derivative of interest in medicinal chemistry and neuroscience research. This compound features a cyclohexane ring substituted with both an amino group and a benzyl-protected carboxylate, giving it a molecular formula of C14H19NO2 and a molecular weight of 233.31 . Compounds with this structural motif, which combines a benzyl ester with an amine functionality on a cyclic scaffold, are valuable intermediates in pharmaceutical development . Specifically, derivatives of γ-amino acids are extensively investigated as potential inhibitors of GABA (gamma-aminobutyric acid) transporters (GATs) . By inhibiting the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, such compounds can enhance GABAergic tone, making them relevant for research into conditions like epilepsy, neuropathic pain, and various neurodegenerative diseases . The conformational restriction imposed by the cyclohexane ring, a feature shared by other carbocyclic γ-amino acids, can lead to enhanced selectivity and potency when designing novel bioactive molecules . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key synthetic building block for the development of novel pharmacologically active agents, particularly those targeting the GABAergic system.

Properties

IUPAC Name

benzyl 3-aminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIAWTOGZWDQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino Protection Strategies

The synthesis of benzyl 3-aminocyclohexane-1-carboxylate typically begins with protecting the primary amine of 3-aminocyclohexane to prevent undesired side reactions during subsequent steps. The benzyloxycarbonyl (Cbz) group, introduced via benzyl chloroformate (Cbz-Cl), is a widely employed protecting agent due to its stability under acidic and basic conditions.

In a standard procedure, 3-aminocyclohexane is treated with benzyl chloroformate in the presence of a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) at 0–5°C. This step ensures selective protection of the amine, yielding 3-(benzyloxycarbonylamino)cyclohexane . The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF), with yields exceeding 85% under optimized conditions.

Esterification of the Carboxylic Acid

Following amino protection, the carboxylic acid at the 1-position is esterified with benzyl alcohol. This step employs activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic 4-dimethylaminopyridine (DMAP). For example:

3-(Cbz-amino)cyclohexane-1-carboxylic acid+Benzyl alcoholDCC, DMAPBenzyl 3-(Cbz-amino)cyclohexane-1-carboxylate\text{3-(Cbz-amino)cyclohexane-1-carboxylic acid} + \text{Benzyl alcohol} \xrightarrow{\text{DCC, DMAP}} \text{Benzyl 3-(Cbz-amino)cyclohexane-1-carboxylate}

Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures complete conversion. The crude product is purified via silica gel chromatography, achieving ≥90% purity.

One-Pot Synthesis Using Composite Catalysts

Catalyst Selection and Reaction Optimization

A patent-pending method (CN103435541B) describes a one-pot synthesis leveraging composite catalysts to streamline the process. The protocol combines K₂CO₃/Na₂CO₃ with quaternary ammonium salts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics. Buffers such as sodium bicarbonate maintain a pH of 7–9, minimizing hydrolysis of benzyl chloride.

Reaction Conditions

ComponentQuantity (mol)Role
3-Aminocyclohexane1.0Substrate
Benzyl chloride1.2Esterifying agent
K₂CO₃0.05Base/Catalyst
Tetrabutylammonium bromide0.02Phase-transfer catalyst
Sodium bicarbonate0.1Buffer

The reaction proceeds at 70–100°C for 1–2 hours, achieving yields of 90–92%. The composite catalyst reduces reaction time from 10 hours to 2 hours compared to traditional methods.

Purification and Yield Analysis

Post-reaction, the mixture is cooled, filtered, and washed with ethyl acetate. Rotary evaporation removes solvents, and the residue is recrystallized from ethanol/water (3:1 v/v). HPLC analysis confirms a purity of 91–93%.

Deprotection and Final Product Isolation

Hydrogenolytic Deprotection

The Cbz group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂). For example:

Benzyl 3-(Cbz-amino)cyclohexane-1-carboxylatePd/C, H2Benzyl 3-aminocyclohexane-1-carboxylate\text{Benzyl 3-(Cbz-amino)cyclohexane-1-carboxylate} \xrightarrow{\text{Pd/C, H}_2} \text{this compound}

This step is conducted in methanol at 25°C for 4–6 hours, with yields of 88–90%.

Acidic Deprotection Alternatives

Hydrogen chloride (HCl) in dioxane offers a non-catalytic deprotection route. A 4N HCl/dioxane solution cleaves the Cbz group at room temperature in 14 hours, yielding the hydrochloride salt of the target compound. Subsequent neutralization with sodium hydroxide (NaOH) regenerates the free amine.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Modern approaches employ microwave irradiation to reduce reaction times. In a reported procedure, 3-aminocyclohexane, benzyl chloroformate, and K₂CO₃ are irradiated at 150°C for 20 minutes, achieving 89% conversion. Microwave conditions enhance the esterification rate by 5-fold compared to conventional heating.

Solvent and Energy Efficiency

Using ethanol as a solvent under microwave irradiation eliminates the need for toxic solvents like DCM. This method reduces energy consumption by 40% and improves atom economy.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Protection-Esterification85–9090–926–8 hHigh
One-Pot Composite Catalysis90–9291–932 hIndustrial
Hydrogenolytic Deprotection88–9094–964–6 hModerate
Microwave-Assisted89900.3 hLab-scale

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-aminocyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Benzyl 3-aminocyclohexane-1-methanol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 CNS-Active Compounds

Benzyl 3-aminocyclohexane-1-carboxylate and its derivatives have been investigated for their potential as central nervous system (CNS) active compounds. Research indicates that compounds containing the cyclohexane structure can interact with neurotransmitter systems, particularly GABA receptors, which are crucial in modulating neuronal excitability and have implications in treating anxiety and epilepsy .

1.2 Bioactive Pharmaceuticals

The compound has been identified as a peripheral unit in bioactive pharmaceuticals. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug synthesis. For instance, diastereomeric forms of related compounds have shown promise in developing new therapeutics targeting various diseases .

Synthesis and Derivatives

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step processes that can include cyclization reactions, functional group transformations, and coupling reactions with other bioactive moieties. These synthetic pathways are crucial for creating analogs with improved efficacy and safety profiles .

2.2 Case Studies on Derivatives

Several studies have highlighted the synthesis of analogs derived from this compound:

  • Case Study 1: A series of derivatives were synthesized to evaluate their activity against diabetic retinopathy models. These compounds demonstrated significant efficacy in reducing retinal vascular leakage, indicating potential for treating diabetic complications .
  • Case Study 2: Another study focused on modifying the compound to enhance its bioavailability and permeability across biological membranes, which is critical for effective drug delivery .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its therapeutic potential. Studies have shown that variations in substituents on the cyclohexane ring can significantly affect biological activity:

Substituent Biological Activity Reference
HydroxyIncreased GABA affinity
MethylEnhanced CNS penetration
EthoxyImproved metabolic stability

These insights guide researchers in designing more effective derivatives tailored to specific therapeutic targets.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for assessing the viability of this compound as a therapeutic agent. Research indicates that certain derivatives exhibit favorable pharmacokinetic profiles, including good oral bioavailability and minimal toxicity:

  • In Vivo Studies: In animal models, derivatives have shown promising results regarding systemic administration without significant hepatotoxicity, which is a common concern with many pharmaceuticals .

Mechanism of Action

The mechanism of action of Benzyl 3-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds were selected for comparison based on structural or functional group similarities:

Benzyl Benzoate (BB)

  • Structure : Aromatic benzyl ester of benzoic acid.
  • Key Data: Property Value Source CAS No. Not explicitly listed [1] Molecular Formula C₁₄H₁₂O₂ [1] Efficacy in Scabies 87% cure rate (topical use) [1] Safety Profile Causes burning in 24% of users [1]
  • Comparison: Unlike Benzyl 3-aminocyclohexane-1-carboxylate, BB lacks an amine group, which may limit its ability to participate in pH-dependent interactions or form salts. BB’s high lipophilicity contributes to its efficacy in penetrating the skin for parasiticidal activity . The amine group in the target compound could enhance solubility in aqueous environments or enable covalent bonding in drug conjugates.

1-Benzylcyclobutane-1-carboxylic Acid

  • Structure : Cyclobutane ring with benzyl and carboxylic acid groups.
  • Key Data: Property Value Source CAS No. 114672-02-5 [3] Molecular Formula C₁₂H₁₄O₂ [3] Physical State White solid [4] Safety Precautions Requires respiratory protection [4]
  • Additionally, the ester group in the target compound may enhance metabolic stability compared to the carboxylic acid, which could ionize in physiological conditions .

Benzocyclobutyl-1-carboxylic Acid

  • Structure : Bicyclic system (benzene fused to cyclobutane) with a carboxylic acid.
  • Key Data :

    Property Value Source
    Applications Synthetic building block [6]
    Synthesis Methods Reported in JACS (1958) [6]
  • Comparison: The bicyclic structure of Benzocyclobutyl-1-carboxylic acid introduces rigidity, which may limit its utility in flexible drug scaffolds. In contrast, the mono-cyclic structure of this compound could be advantageous for designing conformationally adaptable molecules .

Benzyl Acetate

  • Structure : Simple benzyl ester of acetic acid.
  • Key Data: Property Value Source CAS No. 140-11-4 [7] Molecular Formula C₉H₁₀O₂ [7] Applications Fragrance, solvent [7]
  • Comparison: Benzyl Acetate’s lack of functional groups beyond the ester limits its reactivity. The amine group in this compound provides a site for chemical modification (e.g., amide formation), expanding its utility in medicinal chemistry .

Implications for Research and Development

  • Synthetic Routes: The synthesis of this compound may draw from methods used for cyclobutane derivatives (e.g., ring-opening reactions) or benzyl esters (e.g., esterification of cyclohexane carboxylic acids) .
  • Biological Activity : The amine group could enable interactions with biological targets (e.g., enzymes, receptors), contrasting with the purely lipophilic activity of BB .
  • Safety Considerations : Respiratory and dermal protection may be required during handling, as seen with 1-Benzylcyclobutane-1-carboxylic acid .

Biological Activity

Benzyl 3-aminocyclohexane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclohexane ring substituted with an amino group and a benzyl ester. The synthesis typically involves the reaction of 3-aminocyclohexane-1-carboxylic acid with benzyl chloroformate, yielding the desired ester in moderate to high yields. The reaction can be optimized through various methods, including solvent selection and temperature control.

Anticonvulsant Activity

One of the notable biological activities of this compound is its anticonvulsant potential. Studies have shown that similar compounds exhibit significant activity in the maximal electroshock (MES) test in mice. For instance, related compounds like N-benzyl 3-methoxypropionamide demonstrated an ED50 value comparable to phenobarbital, indicating potential efficacy as anticonvulsants . The structure-activity relationship suggests that modifications to the amino group and side chains can enhance anticonvulsant properties.

Analgesic Effects

In addition to anticonvulsant activity, this compound has been investigated for analgesic effects. Research indicates that compounds with similar structural features can interact with opioid receptors, potentially leading to pain relief . This interaction is essential for developing new analgesic drugs with fewer side effects than traditional opioids.

Study on Structure-Activity Relationships

A detailed study focused on the structure-activity relationships of cyclohexane derivatives revealed that specific substitutions on the cyclohexane ring significantly affect biological activity. For instance, the introduction of halogen atoms or additional alkyl groups can enhance binding affinity to target receptors .

Evaluation of Antimicrobial Properties

Another area of research has explored the antimicrobial properties of benzyl derivatives. A series of benzyl-substituted compounds were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. The mechanism appears to involve disruption of bacterial cell membranes, akin to the action of antimicrobial peptides .

Data Tables

Compound Activity ED50 (mg/kg) Notes
This compoundAnticonvulsantTBDPotentially effective based on structural analogs
N-benzyl 3-methoxypropionamideAnticonvulsant30Comparable to phenobarbital
Benzyl-substituted derivativesAntimicrobial<100Effective against multiple bacterial strains

Q & A

Q. What are the common synthetic routes for Benzyl 3-aminocyclohexane-1-carboxylate, and how are intermediates purified?

Synthesis typically involves multi-step procedures, including protection/deprotection of functional groups. For example, tert-butyl analogs (e.g., tert-butyl (1R,3R)-3-aminocyclohexane-1-carboxylate) are synthesized via reductive amination or coupling reactions, followed by benzyl esterification . Purification often employs column chromatography (silica gel) or recrystallization, with monitoring via TLC or HPLC. Protecting groups like Boc (tert-butoxycarbonyl) are critical to prevent side reactions during amine activation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm molecular structure and stereochemistry (e.g., cyclohexane ring conformation) .
  • HPLC : Assess purity and enantiomeric excess, especially for chiral variants .
  • X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .

Q. How does stereochemistry influence the biological activity of this compound?

The (1R,3R) configuration in structurally similar compounds enhances receptor binding due to spatial alignment of functional groups (e.g., amino and carboxylate moieties). Racemic mixtures often show reduced activity, emphasizing the need for enantioselective synthesis .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Safety data for analogs highlight risks of irritation (skin/eyes) and respiratory distress. Spills should be neutralized with inert adsorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric excess be optimized during synthesis of this compound?

Advanced methods include:

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates.
  • Kinetic resolution : Employ enzymes (lipases) or chiral stationary phases in HPLC .
  • Circular dichroism (CD) : Validate enantiopurity and correlate with activity data .

Q. How to resolve contradictions between computational modeling and experimental data for this compound’s receptor interactions?

Discrepancies may arise from solvent effects or flexible conformations. Solutions:

  • Perform molecular dynamics simulations to account for solvation.
  • Use crystallographic data (SHELXL-refined structures) to validate docking poses .
  • Cross-validate with SPR (surface plasmon resonance) for binding kinetics .

Q. What strategies mitigate discrepancies between in vitro and in vivo activity data?

In vivo inconsistencies often stem from poor bioavailability or metabolic instability. Approaches:

  • Prodrug modification : Introduce hydrolyzable groups (e.g., esterase-sensitive motifs) to enhance permeability .
  • Pharmacokinetic profiling : Use LC-MS to track metabolite formation and adjust dosing .

Q. How to troubleshoot conflicting purity assessments (HPLC vs. NMR) for this compound?

Contradictions may arise from UV-inactive impurities (e.g., salts) in HPLC. Mitigation:

  • Combine HPLC-ELSD (evaporative light scattering detection) for non-UV analytes.
  • Perform 2D NMR (COSY, HSQC) to identify non-protonated contaminants .

Q. What synthetic innovations improve yield in large-scale reactions without compromising stereoselectivity?

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., esterification).
  • Microwave-assisted synthesis : Accelerates ring-closing steps in cyclohexane derivatives .
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) systematically .

Q. How to design experiments minimizing occupational exposure during in situ applications?

  • Closed systems : Use Schlenk lines or microreactors for air-sensitive steps.
  • Real-time monitoring : Implement IR sensors for volatile byproduct detection.
  • Automated purification : Reduce manual handling via flash chromatography systems .

Methodological Notes

  • Crystallography : SHELX programs (SHELXL, SHELXD) are recommended for refining crystal structures, particularly for resolving chiral centers .
  • Analytical cross-validation : Always pair HPLC with complementary techniques (e.g., NMR, MS) to confirm purity and structure .
  • Safety compliance : Adhere to OSHA and TSCA guidelines for handling amine-carboxylate derivatives .

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